2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,2-Trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide is a complex organic compound with significant potential in various scientific fields. This compound is characterized by its intricate structure, which includes multiple functional groups that contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the Isoquinolinone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the isoquinolinone structure.
Introduction of the Dimethylaminoethyl Group: This step is achieved through nucleophilic substitution reactions, where a dimethylaminoethyl group is introduced to the isoquinolinone core.
Attachment of the Trichloroacetamide Group: The final step involves the reaction of the intermediate with trichloroacetyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, precise temperature control, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction involves the replacement of one functional group with another, which can significantly change the compound’s reactivity and applications.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
2,2,2-Trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The compound’s structure allows it to bind to these targets with high specificity, thereby exerting its effects.
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4,4,5,5-tetramethyl-1,3,2-dioxaphospholane
- tert-Butyl 3-((3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate
Uniqueness
Compared to similar compounds, 2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C19H17Cl3N4O4 |
---|---|
Molecular Weight |
471.7 g/mol |
IUPAC Name |
2,2,2-trichloro-N-[[2-[2-(dimethylamino)ethyl]-1,3-dioxobenzo[de]isoquinolin-5-yl]carbamoyl]acetamide |
InChI |
InChI=1S/C19H17Cl3N4O4/c1-25(2)6-7-26-15(27)12-5-3-4-10-8-11(9-13(14(10)12)16(26)28)23-18(30)24-17(29)19(20,21)22/h3-5,8-9H,6-7H2,1-2H3,(H2,23,24,29,30) |
InChI Key |
BZXLHTMMVVPPAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN1C(=O)C2=CC=CC3=CC(=CC(=C32)C1=O)NC(=O)NC(=O)C(Cl)(Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.